molecular formula C14H12N6O4S B3313612 4-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 946381-20-0

4-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B3313612
CAS RN: 946381-20-0
M. Wt: 360.35 g/mol
InChI Key: BQVVSOQNOJPAFX-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . They are used in various fields such as medicinal chemistry, agriculture, and photography . The tetrazole ring system has attracted much attention due to its versatility and the wide range of applications it offers .


Synthesis Analysis

Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .

Mechanism of Action

The mechanism of action of tetrazoles often involves the formation of hydrogen bonds with amino acids, which can result in encouraging binding energy .

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles have been used in a wide range of applications, from medicinal chemistry to agriculture and photography . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Future research may focus on developing new tetrazole derivatives with improved properties and applications.

properties

IUPAC Name

4-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O4S/c21-20(22)12-6-8-13(9-7-12)25(23,24)15-10-14-16-17-18-19(14)11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVSOQNOJPAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Reactant of Route 5
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Reactant of Route 6
4-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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